molecular formula C15H18O3 B14205720 Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester CAS No. 824390-74-1

Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester

Cat. No.: B14205720
CAS No.: 824390-74-1
M. Wt: 246.30 g/mol
InChI Key: ZCPBCFSGEHUTFX-HZMBPMFUSA-N
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Description

Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a benzoic acid moiety attached to a cyclopentyl ring with a methyl and oxo substituent, and an ethyl ester group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method is the Fischer esterification, where benzoic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the corresponding benzoic acid and ethanol under acidic or basic conditions.

    Reduction: The oxo group on the cyclopentyl ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products Formed

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Benzoic acid, 4-[(1S,2S)-2-methyl-5-hydroxycyclopentyl]-, ethyl ester.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methyl-, methyl ester: Similar ester structure but with a methyl group instead of the cyclopentyl ring.

    Benzoic acid, 4-ethyl-, methyl ester: Similar ester structure but with an ethyl group instead of the cyclopentyl ring.

    Benzoic acid, 4-methoxy-, ethyl ester: Similar ester structure but with a methoxy group instead of the cyclopentyl ring.

Uniqueness

Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester is unique due to the presence of the cyclopentyl ring with a methyl and oxo substituent, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzoic acid esters and contributes to its specific reactivity and applications.

Properties

CAS No.

824390-74-1

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]benzoate

InChI

InChI=1S/C15H18O3/c1-3-18-15(17)12-7-5-11(6-8-12)14-10(2)4-9-13(14)16/h5-8,10,14H,3-4,9H2,1-2H3/t10-,14-/m0/s1

InChI Key

ZCPBCFSGEHUTFX-HZMBPMFUSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)[C@@H]2[C@H](CCC2=O)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2C(CCC2=O)C

Origin of Product

United States

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